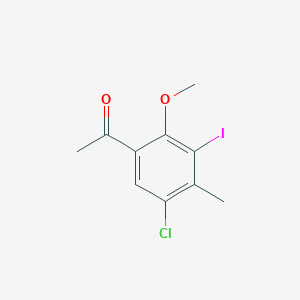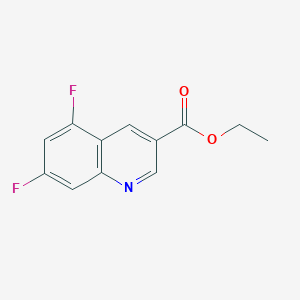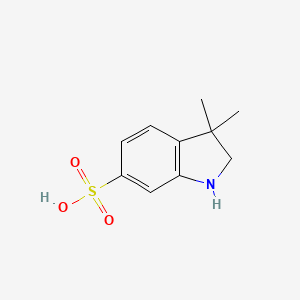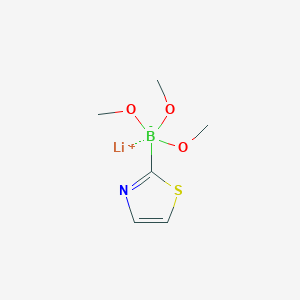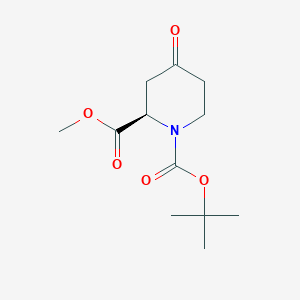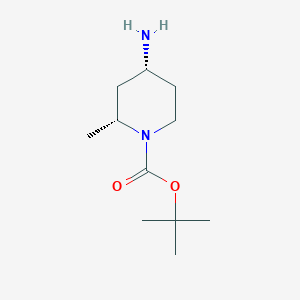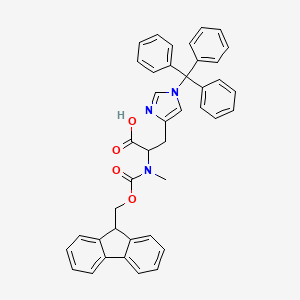
Fmoc-N-Me-D-His(Trt)-OH
Descripción general
Descripción
Synthesis Analysis
The incorporation of this residue in peptides can confer unique chemical and biological properties. It is used in pharmaceutical testing and as a high-quality reference standard for accurate results .Molecular Structure Analysis
The molecular structure of “Fmoc-N-Me-D-His(Trt)-OH” includes a fluorenylmethyloxycarbonyl group (Fmoc), an N-methyl group (N-Me), and a trityl protecting group (Trt).Physical And Chemical Properties Analysis
“Fmoc-N-Me-D-His(Trt)-OH” has the molecular formula C41H35N3O4 . More detailed physical and chemical properties are not specified in the available resources .Aplicaciones Científicas De Investigación
Peptide Synthesis Protection : The trityl (Trt) group, used in Fmoc-N-Me-D-His(Trt)-OH, is highly suitable for the side-chain protection of His in peptide syntheses. This protection is effective in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) for N α -protection, and other protecting groups cleavable by mild acidolysis in peptide synthesis (Sieber & Riniker, 1987).
Chemical Protein Synthesis : Fmoc-N-Me-D-His(Trt)-OH is instrumental in the chemical synthesis of proteins. It aids in facilitating fully convergent and one-pot native chemical ligations in protein synthesis (Kar et al., 2020).
Solid Phase Synthesis of Phosphoserine Peptides : In solid-phase peptide synthesis (SPPS), Fmoc-N-Me-D-His(Trt)-OH is utilized in the synthesis of serine phosphopeptides, which are important in studying phosphorylation processes relevant to diseases like Alzheimer's (Shapiro et al., 1996).
Cysteine Derivatives in SPPS : Fmoc-N-Me-D-His(Trt)-OH is compared and contrasted with other cysteine derivatives in Fmoc solid phase peptide synthesis, demonstrating its utility and efficiency in this process (McCurdy, 1989).
Racemization Studies in Fmoc-SPPS : Research on Fmoc-N-Me-D-His(Trt)-OH during stepwise Fmoc-SPPS has shown that certain synthesis methods can lead to racemization, which is a crucial factor in peptide synthesis (Kaiser et al., 1996).
Synthesis of Alzheimer's Aβ-amyloid Peptide : Fmoc-N-Me-D-His(Trt)-OH has been used in the synthesis of the Aβi-42 peptide, a major component of the senile plaque amyloid deposits associated with Alzheimer's disease (Milton et al., 1997).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-N-Me-D-His(Trt)-OH, are explored for their antibacterial capabilities and potential in biomedical material development (Schnaider et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLJHMKVOZWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-His(Trt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



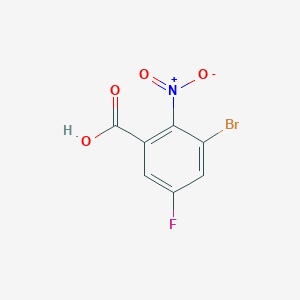
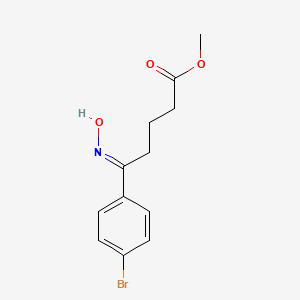
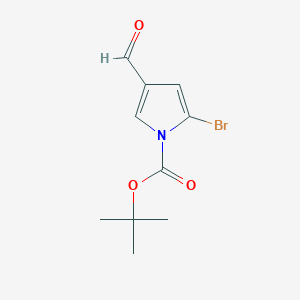
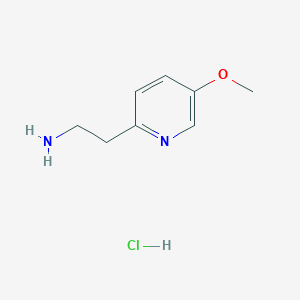
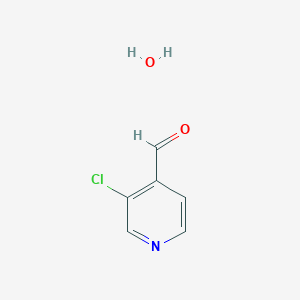
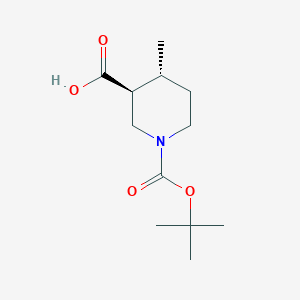
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)

